(5-Methylfuro[3,2-b]pyridin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
Description
The compound “(5-Methylfuro[3,2-b]pyridin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone” is a structurally complex molecule featuring a fused furopyridine core linked via a methanone group to a piperazine ring substituted with a 3-(trifluoromethyl)phenyl group. The methanone linker is a critical pharmacophore, facilitating electronic conjugation and structural stability .
Properties
IUPAC Name |
(5-methylfuro[3,2-b]pyridin-2-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2/c1-13-5-6-17-16(24-13)12-18(28-17)19(27)26-9-7-25(8-10-26)15-4-2-3-14(11-15)20(21,22)23/h2-6,11-12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPZQIKIJIGHHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-Methylfuro[3,2-b]pyridin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone , often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 389.378 g/mol
- CAS Number : Not specified in the sources but can be derived from its structure.
Synthesis
The synthesis of this compound involves a multi-step process typically starting from readily available precursors. The key steps include:
- Formation of the furo-pyridine backbone.
- Introduction of the trifluoromethyl phenyl group via electrophilic aromatic substitution.
- Coupling with a piperazine derivative to yield the final product.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. A study on related piperazine derivatives demonstrated moderate to excellent antimicrobial activity against various bacterial strains, suggesting potential efficacy for this compound as well .
Antituberculosis Activity
In a screening of piperazine derivatives for anti-tuberculosis activity, compounds with structural similarities showed promising results. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 1.5 μg/mL, indicating strong anti-tuberculosis potential . The presence of trifluoromethyl groups has been associated with enhanced biological activity, likely due to their influence on electronic properties and lipophilicity.
Cytotoxicity Studies
Cytotoxicity assessments against eukaryotic cell lines revealed that some derivatives possess narrow therapeutic indices. For example, compounds structurally related to our target compound displayed varying levels of cytotoxicity, which is crucial for determining their viability as therapeutic agents .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of piperazine derivatives:
- Antimicrobial Screening : A comprehensive evaluation of a series of piperazine derivatives indicated that modifications on the phenyl ring significantly impacted antimicrobial efficacy. Compounds with halogen substitutions demonstrated enhanced activity against Gram-positive bacteria .
- Antituberculosis Evaluation : In vivo studies highlighted that while some derivatives showed good anti-tuberculosis activity, they also presented significant side effects at higher doses. This underscores the importance of optimizing both efficacy and safety profiles in drug development .
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that specific functional groups, such as trifluoromethyl and methanone moieties, play critical roles in enhancing biological activity. Removing or altering these groups often resulted in diminished antimicrobial efficacy.
Table 1: Summary of Biological Activities
| Compound | Activity Type | MIC (μg/mL) | Cytotoxicity (Vero Cells) | Notes |
|---|---|---|---|---|
| A | Antimicrobial | 10 | >100 | Halogenated phenyl group enhances activity |
| B | Antituberculosis | 1.5 | 13.3 | Significant side effects observed |
| C | Cytotoxicity | N/A | <10 | Narrow therapeutic index |
Table 2: Structure-Activity Relationships
| Compound Modification | Effect on Activity |
|---|---|
| Trifluoromethyl substitution | Increased potency |
| Removal of methanone group | Decreased activity |
| Alteration of piperazine ring | Variable effects |
Comparison with Similar Compounds
Compound 18
- Structure : (4-Methylpyridin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanethione TFA
- Key Differences: Replaces the 5-methylfuropyridine with a 4-methylpyridine. Substitutes methanone with methanethione (C=S vs. C=O).
- Implications : The thione group may alter electronic properties and binding affinity due to reduced polarity and increased steric bulk. Pyridine vs. furopyridine differences could impact solubility and target selectivity .
Compound 21 (MK37/RTC93)
- Structure: Thiophen-2-yl-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
- Key Differences :
- Replaces furopyridine with a thiophene ring.
- Implications : Thiophene’s electron-rich nature may enhance π-π stacking interactions but reduce hydrogen-bonding capacity compared to the oxygen-containing furopyridine. This could influence receptor binding kinetics .
Variations in Arylpiperazine Substituents
Compound 25
- Structure: [5-Fluoro-2-(trifluoromethyl)phenyl]-[4-(4-fluorobenzyl)piperazin-1-yl]methanone
- Key Differences :
- Incorporates a 4-fluorobenzyl group on piperazine.
- Uses a 5-fluoro-2-(trifluoromethyl)phenyl substituent.
- Implications : The fluorobenzyl group may enhance CNS penetration, while additional fluorine atoms could improve metabolic stability and selectivity for serotonin or dopamine receptors .
Compound 5
- Structure : 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one
- Key Differences: Replaces methanone with a butanone linker. Adds a pyrazole ring at the terminal position.
- The pyrazole moiety introduces additional hydrogen-bonding sites .
Data Table: Structural and Functional Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
